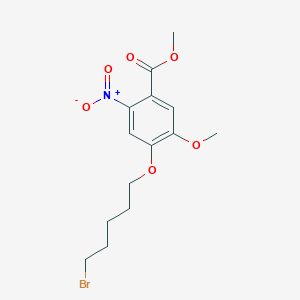
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a bromopentoxy group, a methoxy group, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate typically involves multiple steps. One common method includes the etherification of a hydroxyl group with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . This reaction forms the bromopentoxy intermediate, which is then further reacted with a methoxy-substituted nitrobenzoate ester to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentoxy group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amino compound.
Oxidation: The major product is the corresponding aldehyde or ketone.
Scientific Research Applications
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-chloropentoxy)-5-methoxy-2-nitrobenzoate
- Methyl 4-(5-iodopentoxy)-5-methoxy-2-nitrobenzoate
- Methyl 4-(5-fluoropentoxy)-5-methoxy-2-nitrobenzoate
Uniqueness
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, iodo, and fluoro analogs.
Properties
Molecular Formula |
C14H18BrNO6 |
|---|---|
Molecular Weight |
376.20 g/mol |
IUPAC Name |
methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C14H18BrNO6/c1-20-12-8-10(14(17)21-2)11(16(18)19)9-13(12)22-7-5-3-4-6-15/h8-9H,3-7H2,1-2H3 |
InChI Key |
CEHGTMRENGGPCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















